molecular formula C14H18NO5P B3054935 2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione CAS No. 62514-90-3

2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione

Cat. No. B3054935
CAS RN: 62514-90-3
M. Wt: 311.27 g/mol
InChI Key: IQYFOIPYVGDPHE-UHFFFAOYSA-N
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Description

“2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C14H18NO5P. It is a type of isoindoline-1,3-dione derivative , which are known to be important in medicinal chemistry .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives has been documented in various studies . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . Other methods include the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .


Molecular Structure Analysis

Isoindoline-1,3-dione derivatives, including “2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione”, are widespread structural motifs in a plethora of different natural products . They are multifunctionalized and can have complex and variable structures .


Chemical Reactions Analysis

The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

The physicochemical properties of new phthalimides, a group that “2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione” belongs to, were determined on the basis of Lipiński’s rule .

Scientific Research Applications

Pharmacological Potential

The study of isoindole-1,3-dione derivatives reveals their potential in pharmacological applications. Specifically, the investigation of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives, closely related to 2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione, has demonstrated significant properties. These compounds have been evaluated for their inhibitory effects on phosphodiesterase 10A (PDE10A) and affinities for serotonin receptors (5-HT1A and 5-HT7), indicating potential antipsychotic applications. Compound 18, in particular, exhibited potent in vitro effects and was evaluated for safety and potential antipsychotic properties in a behavioral model of schizophrenia (Czopek et al., 2020).

Synthetic Methodology

The synthesis of isoindole-1,3-dione analogues is crucial for exploring their applications. New methods for synthesizing polysubstituted isoindole-1,3-diones have been developed. These processes involve starting materials like 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione, leading to various derivatives through reactions like epoxidation, hydroxylation, and acetylation. The synthesized compounds have been characterized using techniques like X-ray diffraction, confirming their structures and expanding the range of accessible isoindole-1,3-dione derivatives (Tan et al., 2014).

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives have demonstrated varied anticancer activities. The influence of different substituents on these compounds has been extensively studied, revealing that certain derivatives show higher cytotoxic effects on cancer cells like HeLa, C6, and A549. Compounds with specific substituents such as tert-butyldiphenylsilyl ether and azido groups have shown promising results, highlighting the importance of structural variations in determining anticancer efficacy. These findings suggest the potential of these derivatives as alternative chemotherapeutic drugs (Tan et al., 2020).

Enzyme Inhibition

The inhibition of xanthine oxidase (XO) by isoindole-1,3-dione derivatives has been investigated. These compounds, particularly N-phenyl isoindole-1,3-dione derivatives, have shown notable xanthine oxidase inhibitory activities. This suggests their potential use in treating conditions related to XO activity, such as gout. Molecular docking studies provide insights into the interaction mechanisms of these compounds with XO, offering a basis for further drug development (Gunduğdu et al., 2020).

Electrophilic Additions and Condensations

Investigations into the chemical reactions of isoindole-1,3-dione derivatives have expanded their utility. Studies on alkylidenephosphoranes and their reactions with isoindole-1,3-dione derivatives have produced a range of monoalkenes. These products have been further reduced to isoindoles, demonstrating the versatility of these compounds in chemical synthesis. This research not only provides valuable insights into the chemistry of isoindole-1,3-diones but also opens up new avenues for creating diverse derivatives with potential applications (Abdou et al., 2012).

properties

IUPAC Name

2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO5P/c1-3-19-21(18,20-4-2)10-9-15-13(16)11-7-5-6-8-12(11)14(15)17/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYFOIPYVGDPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCN1C(=O)C2=CC=CC=C2C1=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291851
Record name 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione

CAS RN

62514-90-3
Record name NSC78723
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 50-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 2-(2-bromoethyl)isoindoline-1,3-dione (8 g, 31.50 mmol, 1.00 equiv) and triethyl phosphite (6.2 g, 37.35 mmol, 1.19 equiv). The resulting solution was stirred for 18 h at 130° C. The resulting mixture was concentrated under vacuum. The crude product was re-crystallized from ether:n-hexane (1:2). This resulted in 5 g (48%) of diethyl 2-(1,3-dioxoisoindolin-2-yl)ethylphosphonate as a white solid.
Quantity
8 g
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Reaction Step One
Quantity
6.2 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

A mixture of 5.32 g (0.017 mol) of N-(2-bromoethyl)phthalimide and 2.74 g (0.017 mol) of triethyl phosphite is heated gently to initiate reaction. After the reaction subsides, heating is continued for 1 hour with distillation of ethyl bromide. Chloroform is added to the cooled mixture and the solution is washed with water. The organic phase is dried and concentrated to give diethyl phthalimidoethylphosphonate.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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